(Methanesulfinyl)cyclopropane
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Overview
Description
(Methanesulfinyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methanesulfinyl)cyclopropane typically involves the reaction of cyclopropane derivatives with sulfinylating agents. One common method includes the reaction of cyclopropylmagnesium bromide with dimethyl sulfoxide under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (Methanesulfinyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: (Methanesulfonyl)cyclopropane.
Reduction: (Methanesulfanyl)cyclopropane.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(Methanesulfinyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Methanesulfinyl)cyclopropane involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropane ring’s strained structure also contributes to its reactivity, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
(Methanesulfonyl)cyclopropane: Similar structure but with a sulfone group instead of a sulfinyl group.
(Methanesulfanyl)cyclopropane: Contains a sulfide group instead of a sulfinyl group.
Cyclopropylmethanesulfonate: A related compound with a sulfonate ester group.
Uniqueness: (Methanesulfinyl)cyclopropane is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to its sulfone and sulfide analogs. This uniqueness makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
methylsulfinylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6(5)4-2-3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAPIVNNLYRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506596 |
Source
|
Record name | (Methanesulfinyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79306-50-6 |
Source
|
Record name | (Methanesulfinyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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